Product packaging for bacteriocin B2(Cat. No.:CAS No. 155982-38-0)

bacteriocin B2

Cat. No.: B1177137
CAS No.: 155982-38-0
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Description

Bacteriocin B2 is a research-grade, ribosomally synthesized antimicrobial peptide for in vitro studies. Bacteriocins are typically produced by bacteria to inhibit the growth of closely related bacterial strains, making them a subject of high interest in the field of microbiology and antimicrobial research . As a member of the Class II bacteriocins, this compound is characterized as a small (<10 kDa), heat-stable, and non-lanthionine-containing peptide . Its primary mechanism of action is through the disruption of target cell membrane integrity. By adsorbing to anionic surface receptors and forming pores in the bacterial membrane, it causes the dissipation of the transmembrane potential and ion permeability, leading to cell death . This pore-forming activity is particularly effective against Gram-positive bacteria. In a research setting, this compound is a valuable tool for investigating alternative strategies to combat multidrug-resistant bacterial strains . Its applications include studies on food biopreservation, where bacteriocins can help control spoilage organisms and foodborne pathogens like Listeria monocytogenes . Furthermore, it serves as a model compound for exploring the potential of bacteriocins in modulating microbial communities and for developing synergistic therapies when combined with conventional antibiotics . This product is intended for Research Use Only and is not meant for human, veterinary, or household use.

Properties

CAS No.

155982-38-0

Molecular Formula

C9H7FN2S2

Synonyms

bacteriocin B2

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Carnobacteriocin B2

Elucidation of Three-Dimensional Solution Structures

The determination of the three-dimensional structure of Carnobacteriocin B2 has been pivotal in understanding its mechanism of action. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate its conformation in solution, providing detailed atomic-level insights.

The three-dimensional solution structure of CbnB2 has been determined using two-dimensional ¹H NMR techniques. nih.govfigshare.com These studies were typically conducted in a solution of trifluoroethanol (TFE) and water, as CbnB2 exists as a random coil in purely aqueous solutions but adopts a defined conformation in membrane-mimicking environments like TFE/water mixtures. nih.govfigshare.comnih.gov

NMR analysis revealed that CbnB2 possesses a well-defined central α-helical structure, encompassing residues 18-39. nih.govfigshare.com In contrast, the N-terminal region was found to be disordered. nih.govfigshare.com Further NMR studies on the precursor of CbnB2 (preCbnB2), which includes an N-terminal leader peptide, showed that the three-dimensional structure of the mature bacteriocin (B1578144) portion remains essentially unchanged from that of the isolated, active CbnB2. nih.govresearchgate.net This indicates that the leader peptide does not significantly alter the core structure of the bacteriocin domain itself. nih.gov

NMR Structural Features of Carnothis compound nih.govfigshare.comnih.gov
Structural RegionResidue RangeConformation (in TFE/Water)Key Characteristic
N-Terminus~1-17Disordered / Random CoilLacks a defined secondary structure.
Central Region~18-39α-HelixWell-defined and stable.
C-Terminus~40-48Extended TailFollows the central helix. nih.gov

While the definitive structure of Carnothis compound has been elucidated by NMR, X-ray crystallography has provided valuable structural information for related molecules within the Class IIa bacteriocin system, such as their immunity proteins. For instance, the immunity protein for enterocin (B1671362) A was successfully characterized using X-ray crystallography. nih.gov These studies on related components, though not directly on CbnB2, contribute to a broader understanding of the structural biology of Class IIa bacteriocin interactions and recognition, complementing the solution-state data obtained from NMR. nih.govnih.gov

Critical Structural Motifs and Domain Organization

The N-terminal half of Class IIa bacteriocins is noted for its highly conserved nature, featuring the consensus sequence YGNGVXC. nih.govfigshare.comnih.gov In CbnB2, this region forms a three-stranded antiparallel β-sheet-like structure, which is stabilized by a conserved disulfide bridge. nih.gov

Initially, this conserved YGNGV motif was proposed to be the primary receptor-binding site responsible for the peptide's potent activity, particularly against Listeria species. nih.govfigshare.com However, NMR studies revealed that the N-terminus of CbnB2 is largely disordered in solution. nih.govfigshare.com This structural flexibility has led to a revised hypothesis suggesting that this region may not be directly involved in the initial receptor binding. nih.govfigshare.com Instead, it is believed that the C-terminal helical portion plays a more critical role in target recognition. nih.govfigshare.com Nevertheless, the integrity of the N-terminal domain is important, as substitutions of key residues, such as replacing Tyrosine at position 3 with Phenylalanine, have been shown to reduce the bacteriocin's potency. nih.gov

The C-terminal domain of Carnothis compound is characterized by a stable, amphipathic α-helix. nih.govfigshare.comnih.gov This helical structure, spanning approximately from residue 18 to 39, is considered a crucial element for the bacteriocin's function. nih.govfigshare.com The amphipathic nature of this helix, with hydrophobic and hydrophilic residues segregated on opposite faces, allows it to interact with and insert into the cell membranes of target bacteria. nih.govoup.com

This region is believed to be responsible for target recognition and the subsequent disruption of the membrane's integrity. nih.govfigshare.comnih.gov The structural stability of this α-helix is directly correlated with the peptide's antimicrobial activity, especially at varying temperatures. nih.gov It is this amphiphilic helical portion that is now considered the critical feature for the recognition of target cells. nih.govfigshare.com

Domain Organization and Function in Carnothis compound
DomainKey FeaturesProposed RoleSupporting Evidence
N-Terminal DomainConserved YGNGVXC motif; β-sheet-like structure; Disulfide bridge stabilization. nih.govnih.govContributes to potency; structural stability. nih.govStructurally disordered in solution; mutations reduce activity. nih.govnih.gov
C-Terminal DomainAmphipathic α-helix (residues ~18-39). nih.govnih.govCritical for target cell recognition and membrane insertion. nih.govfigshare.comnih.govWell-defined structure; stability correlates with activity. nih.govnih.gov

A defining feature of Carnothis compound and other Class IIa bacteriocins is the presence of a disulfide bridge in the N-terminal domain. nih.govfigshare.com In CbnB2, this covalent bond forms between two cysteine residues at positions 9 and 14 (Cys9 and Cys14). nih.govfigshare.com

Dynamic Structural Relationships and Conformational Plasticity

The three-dimensional structure of Carnothis compound, like other class IIa bacteriocins, is not static but exhibits considerable conformational plasticity. This dynamic nature is heavily influenced by its surrounding environment and is fundamental to its antimicrobial activity. The peptide can transition between a disordered state in aqueous solutions and a well-defined structure in the presence of membrane-mimicking environments. tau.ac.il

The conformation of Carnothis compound is highly sensitive to its chemical environment, particularly the polarity of the solvent. In aqueous solutions, the peptide exists as a random coil, lacking a defined three-dimensional structure. However, in the presence of membrane-mimicking solvents such as trifluoroethanol (TFE), it adopts a more ordered conformation. tau.ac.il Nuclear Magnetic Resonance (NMR) studies have revealed that in a TFE/water mixture, Carnothis compound folds into a structure characterized by a well-defined alpha-helical central region, while the N-terminus remains disordered. researchgate.net

Molecular dynamics simulations have further elucidated the influence of the environment on CbnB2's structure. These simulations show that while the peptide remains embedded in a lipid bilayer, it tends to migrate towards the interface. nih.gov The presence of different lipid compositions, such as dipalmitoylphosphatidylcholine (DPPC) versus palmitoyloleoylphosphatidylglycerol (POPG), also affects its interaction and positioning within the membrane. nih.gov

Temperature is another critical factor influencing the conformational stability of Carnothis compound. Circular dichroism (CD) spectroscopy and molecular dynamics simulations have shown that at elevated temperatures (e.g., 37°C), CbnB2, which lacks a second C-terminal disulfide bond, experiences a partial disruption of its alpha-helical structure. nih.gov This loss of secondary structure at higher temperatures is correlated with a significant decrease in its antimicrobial potency. nih.govasm.org

Table 1: Environmental Effects on Carnothis compound Conformation

Environmental FactorObserved Effect on ConformationMethod of Observation
Aqueous SolutionDisordered, random coil structure.NMR Spectroscopy tau.ac.il
Trifluoroethanol (TFE) SolutionWell-defined central α-helix (residues 18-39), disordered N-terminus.NMR Spectroscopy researchgate.net
Elevated Temperature (37°C vs. 25°C)Partial disruption of the α-helical section.Circular Dichroism, Molecular Dynamics Simulations nih.gov
Lipid Bilayer (DPPC)Remains embedded, tends to move toward the interface.Molecular Dynamics Simulations nih.gov

The structural dynamics of Carnothis compound are best understood in comparison with other members of the class IIa bacteriocin family. While these peptides share a conserved N-terminal sequence, including the YGNGV motif, their C-terminal regions are more variable, leading to differences in their structural stability and antimicrobial specificity. nih.govnih.gov

NMR studies have provided detailed insights into the structural similarities and differences among these peptides in membrane-mimicking environments. The central alpha-helical structure is a conserved feature among Carnothis compound and Leucocin A. researchgate.net However, despite a high degree of sequence identity in the first 24 residues, their N-terminal structures are notably different. researchgate.net While the 3D structures of Leucocin A, Sakacin P, and Curvacin A show a mix of alpha-helical and beta-sheet elements, Carnothis compound is predominantly alpha-helical in its ordered state.

Table 2: Comparative Secondary Structure of Class IIa Bacteriocins (from PDBsum analysis)

BacteriocinPDB IDα-Helix (%)β-Sheet (%)Helix ResiduesSheet Residues
Carnothis compound1CW547%0%18-39N/A
Leucocin A1CW632%8%18-282-5, 12-15
Sakacin P1OG730%12%21-322-6, 11-16
Curvacin A2A2B41%4%19-24, 29-392-4, 13-15

Biosynthesis and Export Mechanisms of Carnobacteriocin B2

Genetic Organization of the Carnobacteriocin B2 Biosynthetic Locus

The genetic determinants for carnothis compound production are typically organized in gene clusters, often located on mobile genetic elements like plasmids. scielo.brmdpi.comencyclopedia.pub

Structural Genes and Associated Accessory Genes

The core genetic locus for carnothis compound on plasmid pCP40 includes the structural gene, cbnB2, which encodes the precursor peptide. researchgate.netresearchgate.net Downstream of cbnB2 is the immunity gene, cbiB2, encoding the immunity protein CbiB2, which protects the producer cell from its own bacteriocin (B1578144). asm.orgresearchgate.netresearchgate.netnih.govasm.org

In addition to the structural and immunity genes, the locus typically contains genes encoding an ATP-binding cassette (ABC) transporter (cbnT) and an accessory protein (cbnD) essential for the extracellular translocation of the bacteriocin. researchgate.netmdpi.comresearchgate.netmdpi.com The organization of these genes is often conserved among Class IIa bacteriocins, although variations exist. mdpi.comresearchgate.net The carnothis compound locus on pCP40 also includes a three-component regulatory system gene cassette (cbnS-cbnK-cbnR) involved in quorum sensing-based regulation of bacteriocin production. researchgate.netresearchgate.net

A simplified representation of the gene organization is shown in the table below:

GeneEncoded ProteinFunctionLocation on pCP40
cbnB2Precursor Carnothis compoundStructural bacteriocin peptidePlasmid pCP40
cbiB2Carnothis compound Immunity ProteinProtects producer cell from bacteriocinPlasmid pCP40
cbnTABC TransporterInvolved in bacteriocin export and processingPlasmid pCP40
cbnDAccessory ProteinRequired for extracellular translocationPlasmid pCP40
cbnSSensor Histidine KinaseComponent of regulatory systemPlasmid pCP40
cbnKHistidine Protein KinaseComponent of regulatory systemPlasmid pCP40
cbnRResponse RegulatorComponent of regulatory systemPlasmid pCP40

Ribosomal Synthesis and Precursor Processing Pathways

Carnothis compound, like other Class II bacteriocins, is ribosomally synthesized as a precursor peptide. mdpi.commdpi.comnih.gov This precursor undergoes specific processing steps during its maturation and export.

Role of the N-Terminal Leader Sequence in Prebacteriocin Biosynthesis

The precursor form of carnothis compound (precarnothis compound) contains an N-terminal leader sequence attached to the C-terminal mature bacteriocin peptide. mdpi.commdpi.comnih.govasm.org This leader sequence is typically 18-24 amino acid residues in length in Class IIa bacteriocins. nih.gov The leader peptide plays a crucial dual role: it is believed to keep the prebacteriocin inactive within the producing cell, thereby preventing toxicity, and it serves as a recognition signal for the dedicated export machinery. mdpi.comnih.govasm.org Structural studies of precarnothis compound have shown that the leader section can adopt an alpha-helical conformation, which is likely important for its interaction with the export system. nih.gov

Site-Specific Proteolytic Cleavage During Export

A key step in the maturation of carnothis compound is the removal of the N-terminal leader sequence by site-specific proteolytic cleavage. oup.commdpi.comasm.org This cleavage occurs during the export process. oup.commdpi.comasm.org For most Class II bacteriocins utilizing a dedicated ABC transporter system, the leader sequence contains a conserved double-glycine motif immediately preceding the cleavage site. mdpi.commdpi.comasm.org This double-glycine motif is recognized by the processing machinery, which is often associated with the ABC transporter itself. mdpi.comasm.org The proteolytic domain responsible for cleavage is typically located on the cytosolic side of the ABC transporter. asm.org

Mechanisms of Extracellular Translocation

The export of mature carnothis compound from the producing cell is primarily mediated by a dedicated ATP-binding cassette (ABC) transport system. oup.comnih.govmdpi.commdpi.comasm.org This system is distinct from the general cellular secretion (Sec) pathway utilized by some other secreted proteins and a few Class IIa bacteriocins. oup.commdpi.comasm.org

The dedicated export system for carnothis compound involves the ABC transporter protein (encoded by cbnT) and an accessory protein (encoded by cbnD). researchgate.netmdpi.comresearchgate.netmdpi.comasm.org The ABC transporter is an integral membrane protein that utilizes the energy from ATP hydrolysis to translocate the bacteriocin across the cytoplasmic membrane. mdpi.comasm.org The N-terminal cytosolic domain of the ABC transporter contains the proteolytic activity responsible for cleaving the leader peptide from the prebacteriocin. asm.org The accessory protein's precise function in Gram-positive bacteria like Carnobacterium is not fully elucidated, but it is considered necessary for efficient extracellular translocation. mdpi.commdpi.comasm.org It has been hypothesized that it might play a role in facilitating the passage of the bacteriocin through the cell envelope. asm.org

While the dedicated ABC transporter is the primary export route, studies have shown that carnothis compound can, under certain experimental conditions, be secreted via the general secretory (Sec) pathway when fused to a Sec-dependent signal peptide, such as that from divergicin A. nih.govasm.orgresearchgate.netoup.com However, this Sec-dependent export appears to be less efficient than the dedicated ABC transporter system in the wild-type organism. asm.org

The process of extracellular translocation is tightly coupled with the proteolytic cleavage of the leader peptide, indicating an integrated mechanism where processing and transport occur concurrently. asm.org The leader peptide's interaction with the N-terminal proteolytic domain of the ABC transporter is crucial for directing the prebacteriocin to the correct export pathway and initiating the cleavage and translocation process. asm.org

ATP-Binding Cassette (ABC) Transporter-Dependent Secretion

Export of carnothis compound is primarily dependent on specific ATP-binding cassette (ABC) secretion proteins asm.orgnih.govnih.gov. This dedicated transport system is typical for many class II bacteriocins mdpi.commdpi.com. The genes encoding the ABC transporter and an accessory protein are generally located in close proximity to the structural and immunity genes of the bacteriocin asm.orgmdpi.com. The ABC transporter is responsible for the cleavage of the inactive pre-peptide and the concomitant export of the mature bacteriocin across the cytoplasmic membrane mdpi.com. The accessory protein's specific function in Gram-positive systems is not fully understood, but it may be involved in immunity or required for secretion asm.orgmdpi.com.

Involvement of General Secretory Pathway Elements

While carnothis compound export is primarily mediated by a dedicated ABC transporter, studies have shown that it can also be secreted via the general secretory pathway (GSP), also known as the Sec pathway, under certain experimental conditions asm.orgnih.govmdpi.comresearchgate.net. Fusion of the carnothis compound structural gene (lacking its natural leader peptide) behind the signal peptide of divergicin A, a bacteriocin that utilizes the GSP, allowed for the production and export of active carnothis compound in the absence of its specific secretion genes asm.orgnih.gov. N-terminal sequencing confirmed that correct processing occurred at the cleavage site of the divergicin A signal peptide asm.orgnih.gov. This demonstrates that while the dedicated ABC transporter is the natural export route, the fundamental machinery of the GSP can recognize an appropriate signal peptide and facilitate the translocation and processing of precarnothis compound asm.orgnih.gov. However, production via the GSP may be less efficient compared to the wild-type organism utilizing its dedicated system asm.org.

Transcriptional Regulation of Carnothis compound Production

The production of carnothis compound is subject to transcriptional regulation, influenced by both cell density-dependent quorum sensing systems and various environmental factors asm.orgnih.govnih.govasm.org.

Quorum Sensing Systems and Inducer Peptides

Carnothis compound production is regulated by a quorum sensing mechanism, which allows bacteria to sense their population density and coordinate gene expression accordingly nih.govasm.orgresearchgate.net. This regulation involves a peptide-pheromone dependent system, often a two- or three-component signal transduction system researchgate.netnih.gov. The components typically include an inducer peptide (pheromone), a transmembrane histidine protein kinase (receptor), and a cytosolic response regulator asm.orgresearchgate.netnih.gov. The inducer peptide is synthesized at low levels as a prepeptide, which is then cleaved and secreted via the dedicated bacteriocin ABC transporter asm.org. As the cell density increases, the concentration of the secreted inducer peptide in the extracellular environment rises asm.org. Once a certain threshold concentration is reached, the inducer peptide interacts with the membrane-bound histidine protein kinase, activating it asm.orgresearchgate.net. The activated kinase then phosphorylates the response regulator, which in turn activates the transcription of the bacteriocin operon(s), leading to increased carnothis compound production asm.orgresearchgate.net. Studies have shown that both the bacteriocin itself and other non-bacteriocin peptides can act as inducers of carnobacteriocin production rug.nl. The carnothis compound inducer factor shares sequence identity with other bacteriocin induction factors, although differences exist, particularly in the N-terminal regions nih.gov.

Environmental Factors Influencing Gene Expression

Beyond quorum sensing, the transcriptional regulation of carnothis compound production is also influenced by environmental factors. These factors can affect the growth of the producer organism and/or directly impact the regulatory mechanisms. Environmental parameters such as pH, temperature, and salt concentration have been shown to affect bacteriocin production in Carnobacterium species nih.govasm.orgnih.gov. For instance, increasing concentrations of NaCl have been observed to reduce the production of carnothis compound nih.gov. Similarly, changes in temperature and pH can inhibit or influence the production of carnobacteriocins nih.gov. The presence of certain substances, like acetate, or the co-culturing with a bacteriocin-sensitive strain belonging to the same genus can also induce bacteriocin production nih.govnih.gov. These environmental influences highlight the complex interplay of factors that govern the expression of the genes responsible for carnothis compound biosynthesis.

Molecular Mechanism of Antimicrobial Action of Carnobacteriocin B2

Initial Interactions with Target Cell Membranes

The initial interaction of Carnobacteriocin B2 with the target cell membrane is crucial for its subsequent activity. This step is believed to involve both electrostatic and hydrophobic forces. conicet.gov.arresearchgate.net

Electrostatic and Hydrophobic Interactions with Anionic Phospholipids (B1166683)

Class IIa bacteriocins, including Carnothis compound, act on Gram-positive bacteria, which characteristically have a high content of anionic phospholipids in their plasma membranes. conicet.gov.ar The cationic nature of Carnothis compound, particularly its N-terminal region, facilitates initial electrostatic interactions with the negatively charged head groups of these membrane phospholipids. conicet.gov.arnih.govscielo.br This non-specific binding helps to concentrate the bacteriocin (B1578144) at the membrane surface. conicet.gov.ar

Studies utilizing molecular dynamics simulations have investigated the interaction of Carnothis compound with model anionic surfaces. These simulations indicated that while electrostatic interactions contribute to adsorption, hydrophobic interactions result in stronger adsorption and help maintain the structural integrity of the peptide. researchgate.net A higher content of negatively charged phospholipids in the target membrane has been reported to increase the affinity of the bacteriocin for the membrane. conicet.gov.ar

Following the initial electrostatic attraction, hydrophobic interactions between the amphiphilic regions of the bacteriocin and the fatty acyl chains of the membrane lipids become significant, leading to the insertion of the peptide into the membrane. nih.govasm.org This interaction with phospholipids is understood to significantly influence membrane permeability. asm.org

Specific Target Receptor Recognition on Sensitive Cells

While initial membrane interaction involves non-specific electrostatic and hydrophobic forces, a crucial step in the mechanism of action of Carnothis compound and other class IIa bacteriocins is the recognition of a specific protein receptor on the surface of sensitive cells. oup.comontosight.aiidentifiers.orgconicet.gov.aracs.orgresearchgate.net

Role of the Mannose Phosphotransferase System (Man-PTS) as a Primary Receptor

Evidence strongly suggests that the mannose phosphotransferase system (Man-PTS), a complex sugar uptake system, serves as the primary target receptor for class IIa bacteriocins, including Carnothis compound, on sensitive cells. acs.orgresearchgate.netnih.govresearchgate.netnih.govmicrobiologyresearch.org The Man-PTS is a multi-component system involved in coupling the import and phosphorylation of sugars. microbiologyresearch.org

Research has demonstrated that sensitivity to class IIa bacteriocins is linked to the presence and expression of the Man-PTS. mdpi.com For instance, expressing the mptACD operon from Listeria monocytogenes in an insensitive species like Lactococcus lactis conferred sensitivity to various class IIa bacteriocins. mdpi.com

Analysis of Receptor Subunit Interactions (e.g., IIC subunit)

The Man-PTS enzyme II (EII) component, which is embedded in the membrane, is the part of the system recognized by class IIa bacteriocins. nih.govmicrobiologyresearch.orgmdpi.com The EII component typically consists of four subunits: IIA, IIB, IIC, and IID. nih.govmicrobiologyresearch.org Studies indicate that the membrane-bound IIC and IID subunits are vital for the bactericidal effect of these bacteriocins. microbiologyresearch.orgmdpi.com

Specifically, the IIC subunit has been proposed as a key target molecule for class IIa bacteriocins. mdpi.com Experimental findings, such as the observation that expressing the mptC gene (encoding the IIC subunit) alone in Lactococcus lactis was sufficient to confer sensitivity, support the role of the IIC subunit in receptor recognition. mdpi.com

It is hypothesized that the conserved N-terminal region of class IIa bacteriocins initially interacts with the extracellular loop region of the Man-PTS IIC protein. microbiologyresearch.org This interaction is thought to facilitate the insertion of the bacteriocin's C-terminal region into the membrane, potentially involving helix-helix interactions with transmembrane segments of the IIC and/or IID subunits. microbiologyresearch.org

Induction of Membrane Permeabilization and Pore Formation

Following binding to the Man-PTS receptor, Carnothis compound induces membrane permeabilization, leading to the formation of pores in the cytoplasmic membrane of target cells. oup.comontosight.aiidentifiers.orgconicet.gov.arasm.org This pore formation is the primary mechanism by which the bacteriocin exerts its lethal effect. oup.com

Dissipation of Transmembrane Electrical Potential (ΔΨ) and pH Gradient (ΔpH)

The formation of pores by Carnothis compound disrupts the integrity of the target cell membrane, leading to an uncontrolled efflux of essential molecules, such as ions, inorganic phosphate, and ATP. oup.comscielo.brnih.govscielo.brpsu.edu This leakage results in the dissipation of the proton motive force (PMF), which is essential for cellular energy production and active transport. oup.comnih.govscielo.brnih.govpsu.edu

The PMF is composed of two components: the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH). oup.comscielo.brpsu.edu Class IIa bacteriocins, including Carnothis compound, readily provoke a total dissipation of the ΔpH. oup.comscielo.br While they also affect the ΔΨ, they typically cause only a partial dissipation of the transmembrane potential, unlike some other types of bacteriocins that cause complete dissipation. oup.comnih.govscielo.br

The dissipation of the PMF leads to a depletion of intracellular ATP and inhibits processes dependent on these gradients, such as active transport of amino acids and the synthesis of macromolecules like DNA, RNA, and proteins, ultimately resulting in cell death. nih.govscielo.brnih.govpsu.edu

Detailed Research Findings:

Research using techniques like NMR has characterized the structure of Carnothis compound, showing that it exists as a random coil in aqueous solution but adopts a defined conformation, including a conserved alpha-helix in the C-terminal region, in membrane-mimicking environments. conicet.gov.arnih.govnih.gov This structural change upon interaction with the membrane is believed to be critical for its antimicrobial activity and pore formation. conicet.gov.aracs.orgnih.gov

Studies on the kinetics of growth of sensitive strains in the presence of varying concentrations of Carnothis compound have demonstrated its potent inhibitory effect. researchgate.net

Data Table:

A representative summary of the effects on PMF components for class IIa bacteriocins, based on the search results, could be presented as follows:

Effect on PMF ComponentObservation for Class IIa Bacteriocins (including Carnothis compound)
Transmembrane Electrical Potential (ΔΨ)Partial dissipation
pH Gradient (ΔpH)Total dissipation

This table summarizes the key findings on the impact of class IIa bacteriocins on the proton motive force components, which is a direct consequence of membrane permeabilization and pore formation.

Subsequent Efflux of Intracellular Components (e.g., K+, ATP, Amino Acids)

The primary mechanism by which carnothis compound exerts its antimicrobial effect involves the permeabilization of the target cell membrane. This disruption leads to a cascade of events that are detrimental to the bacterial cell's viability. A critical consequence of membrane permeabilization is the uncontrolled leakage or efflux of essential intracellular components.

Studies on the mode of action of Class IIa bacteriocins, including insights applicable to carnothis compound, have demonstrated that the formation of pores or channels in the cytoplasmic membrane results in the dissipation of the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH), which together constitute the proton motive force (PMF). nih.govpsu.educonicet.gov.ar The loss of this electrochemical gradient compromises the cell's ability to maintain homeostasis and generate energy.

A direct result of this compromised membrane integrity is the passive efflux of small molecules from the cytoplasm. This includes vital ions such as potassium (K+), as well as essential metabolites like amino acids and adenosine (B11128) triphosphate (ATP). nih.govpsu.educonicet.gov.arscielo.br The rapid depletion of intracellular ATP significantly inhibits energy-dependent cellular processes, including macromolecule synthesis, which is crucial for growth and survival. psu.educonicet.gov.ar The loss of ions and amino acids further disrupts the intracellular environment, leading to metabolic collapse and ultimately cell death. psu.edu While some earlier reports suggested that Class IIa bacteriocins might not cause ATP leakage unlike some other bacteriocin classes oup.com, more recent research and general understanding of their pore-forming mechanism indicate that ATP depletion is a consequence of the dissipated PMF and membrane leakage. nih.govpsu.educonicet.gov.ar The efflux of amino acids can occur through diffusion via the bacteriocin-induced pores, potentially combined with some reflux through remaining transport systems; however, rapid efflux kinetics often suggest simple leakage as a primary mechanism. oup.com

Comparative Analysis of Mode of Action Among Class IIa Bacteriocins

Class IIa bacteriocins represent a well-studied subgroup of bacteriocins produced by lactic acid bacteria, characterized by their strong antilisterial activity and conserved structural features. oup.comnih.gov While they share a common overarching mechanism of action involving membrane permeabilization, comparative analyses reveal both similarities and subtle differences in their detailed mode of action and target cell specificity.

These bacteriocins are typically small peptides, ranging from 37 to 48 amino acids in length, with carnothis compound being one of the longer peptides at 48 amino acids. nih.govoup.com A defining feature of Class IIa bacteriocins is the highly conserved N-terminal region, which contains the signature YGNGV motif and a disulfide bridge. nih.govoup.comnih.gov This N-terminal domain is thought to play a crucial role in the initial interaction with the target membrane, potentially involving specific receptors. oup.comconicet.gov.aroup.com The C-terminal region, in contrast, is less conserved and is often more hydrophobic or amphiphilic. nih.govoup.comnih.gov Structural studies using techniques like Nuclear Magnetic Resonance (NMR) have elucidated the three-dimensional structures of several Class IIa bacteriocins, including carnothis compound, revealing a structure composed of a conserved N-terminal β-sheet domain and a more flexible C-terminal domain. nih.govnih.gov

The mode of action is generally understood to involve the binding of the bacteriocin to the target cell membrane, often utilizing a membrane-embedded protein such as the mannose phosphotransferase system (Man-PTS) as a receptor or docking molecule. conicet.gov.aroup.com Following binding, the bacteriocin inserts into the membrane and forms pores or induces conformational changes in the receptor that lead to uncontrolled leakage of intracellular contents and dissipation of the membrane potential. psu.educonicet.gov.aroup.com

Molecular Basis of Producer Immunity to Carnobacteriocin B2

Identification and Genetic Linkage of the Carnobacteriocin B2 Immunity Protein (ImB2)

The gene responsible for conferring immunity to carnothis compound was identified and designated cbiB2. nih.gov This gene is located downstream of the structural gene encoding carnothis compound (cbnB2) on a 61-kb plasmid in Carnobacterium piscicola LV17B. nih.govresearchgate.net The co-localization and co-expression of the bacteriocin (B1578144) structural gene and its cognate immunity gene is a common genetic arrangement observed in bacteriocin-producing bacteria. frontiersin.orgacs.org The cbiB2 gene encodes a protein consisting of 111 amino acids, which is referred to as CbiB2 or ImB2. nih.govuniprot.org Expression of cbiB2 in sensitive host strains, both homologous and heterologous, has been shown to confer immunity specifically to carnothis compound, but not to other bacteriocins like carnobacteriocin BM1. nih.gov

Structural Elucidation of ImB2

Understanding the three-dimensional structure of ImB2 is crucial for deciphering its mechanism of action. Structural studies have been performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography on ImB2 and related pediocin-like immunity proteins.

NMR Solution Structure and Crystal Structure Analysis of ImB2 and Related Immunity Proteins

The NMR solution structure of the 111-amino acid ImB2 protein revealed that it folds into a compact, globular domain in aqueous solution. acs.orgnih.gov A prominent feature of the ImB2 structure is an antiparallel four-helix bundle, which forms the core of the protein. acs.orgnih.gov Extensive packing of hydrophobic side chains within adjacent helices contributes to the stability of this core. acs.orgnih.gov The C-terminus of ImB2 contains a fifth alpha-helix and an extended strand, which pack against helices 3 and 4 through hydrophobic interactions. acs.orgnih.gov Most of the charged and polar residues are exposed to the solvent. acs.orgnih.gov Helix 3 is well-defined, and a stretch of nascent helix followed by an unstructured loop connects it to helix 4. acs.orgnih.gov

While the crystal structure of ImB2 itself was not found in the search results, the crystal structures of other pediocin-like immunity proteins, such as PedB (immunity protein for pediocin PP-1) and EntA-im (immunity protein for enterocin (B1671362) A), have been determined. rcsb.orgpdbj.org PedB also consists of an antiparallel four-helix bundle with a flexible C-terminal end. rcsb.orgnih.gov Structural comparisons show that PedB and EntA-im are structurally similar, but there are disparities when compared to ImB2, particularly in the C-terminal conformation and the local structure formed by helices 3, 4, and their connecting loop. rcsb.orgnih.gov These differences in structure may contribute to the specificity of immunity proteins for their cognate bacteriocins. rcsb.orgpdbj.org

Conserved Structural Motifs in Pediocin-like Immunity Proteins

Despite some structural differences, the four-helix bundle appears to be a conserved structural motif among pediocin-like immunity proteins, including ImB2, PedB, and EntA-im. rcsb.orgnih.gov This strongly suggests that this structural scaffold is common to this class of immunity proteins. rcsb.orgnih.gov Sequence homology studies have also classified pediocin-like immunity proteins into subgroups, with ImB2 belonging to a different subgroup (subgroup C) than PedB and EntA-im (subgroup A). nih.gov The conserved four-helix bundle likely provides a common framework, while variations in specific regions, such as the C-terminal conformation and the loop between helices 3 and 4, contribute to the observed differences and potentially to the specificity of bacteriocin recognition. rcsb.orgpdbj.orgnih.gov

Mechanisms of Self-Protection Conferred by ImB2

The mechanism by which ImB2 protects the producer cell from carnothis compound is a key area of research. Available evidence suggests an intracellular mode of action and involves interactions with components of the target cell membrane.

Proposed Intracellular Action of Immunity Proteins

Studies have indicated that pediocin-like immunity proteins, including ImB2, likely exert their protective effect from inside the cell. acs.orgnih.govnih.govasm.org When the immunity protein is added extracellularly to sensitive cells, no protection against the cognate bacteriocin is observed. nih.govacs.orgnih.gov However, when ImB2 is expressed within the cell, it confers complete immunity to externally added carnothis compound. acs.orgnih.gov This suggests that the immunity protein is located in the cytoplasm or associated with the inner leaflet of the cytoplasmic membrane. nih.gov Western blot analysis of ImB2 expression in Escherichia coli showed that the majority of the intracellular pool of ImB2 is in the cytoplasm, with a smaller proportion associated with the membrane. nih.gov

Interaction Models between Carnothis compound and ImB2

While the exact mechanism of interaction between carnothis compound and ImB2 is still being elucidated, current models propose that the immunity protein interferes with the bacteriocin's action at the cytoplasmic membrane, likely in conjunction with the bacteriocin receptor. The mannose phosphotransferase system (man-PTS) has been identified as a key receptor for class IIa bacteriocins, including carnothis compound, mediating their pore-forming activity. conicet.gov.arasm.org

One proposed model suggests the formation of a strong tertiary complex involving the bacteriocin, the immunity protein, and the mannose PTS system. nih.govconicet.gov.ar This complex is thought to form only when the bacteriocin is present in the extracellular medium and interacts with the membrane receptor. nih.gov The immunity protein, acting from the intracellular side, could then interact with this complex, potentially blocking the channel formed by the bacteriocin and preventing cell death. nih.gov Molecular dynamics simulations exploring the interaction between CbnB2 and ImB2 in a lipid bilayer environment have provided some insights. nih.gov These simulations suggest that while CbnB2 remains embedded in the bilayer, the presence of CbnB2 can attract ImB2 toward the bilayer. nih.gov In some simulations, ImB2 was observed to penetrate the bilayer and interact with CbnB2 through ion-pair interactions. nih.gov

Another perspective suggests that the C-terminal region of pediocin-like bacteriocins, which is involved in membrane penetration, is recognized by the C-terminal parts of the immunity proteins. asm.orgebi.ac.uk According to this model, the bacteriocin and immunity proteins are located on opposite sides of the cell membrane, and direct contact between the two molecules may not be necessary for immunity. asm.org The flexible C-terminal end of immunity proteins like PedB has been suggested to be important for interaction with the cognate bacteriocin. rcsb.orgpdbj.org

The loop between helices 3 and 4 of ImB2, along with a partially masked hydrophobic pocket, has been proposed to be important for interaction with membrane receptors responsible for sensitivity to class IIa bacteriocins. acs.orgnih.gov This suggests a potential interaction between ImB2 and the man-PTS receptor, which could then interfere with bacteriocin binding or pore formation. acs.orgnih.gov

Further research, including high-resolution structural analysis of the bacteriocin-receptor-immunity protein complex, is needed to fully elucidate the precise molecular interactions and the complete mechanism by which ImB2 confers immunity to carnothis compound.

Mechanisms of Acquired Resistance to Class Iia Bacteriocins, Including Carnobacteriocin B2

Modifications of Bacteriocin (B1578144) Docking Receptors and Target Molecules

A primary mechanism of resistance involves alterations to the bacterial cell surface receptors that Class IIa bacteriocins utilize for initial binding and subsequent membrane insertion. The Man-PTS is a key player in this process.

The bacterial Man-PTS, a system primarily involved in sugar transport and phosphorylation, serves as a high-affinity docking receptor for many Class IIa bacteriocins, including Carnobacteriocin B2. nih.govbbrc.inebi.ac.uk Resistance can be acquired through mutations or modifications in the genes encoding the components of the Man-PTS. nih.govbbrc.inebi.ac.uk These alterations can affect the structure or expression of the Man-PTS proteins, thereby reducing or eliminating the bacteriocin's ability to bind effectively to the cell surface. nih.govebi.ac.uk Specific changes in the EIIA, EIIB, EIIC, or EIID subunits of the Man-PTS have been implicated in conferring resistance.

Beyond direct mutations in the structural genes of the Man-PTS, resistance can also be mediated by changes in regulatory genes that control the expression of the mpt operon, which encodes the Man-PTS components. nih.govebi.ac.uk For instance, the sigma factor RpoN has been shown to be involved in the regulation of Man-PTS expression in some bacteria. nih.govebi.ac.uk Mutations or altered expression levels of regulatory genes like rpoN can lead to reduced synthesis of functional Man-PTS receptors on the cell surface, consequently decreasing the cell's sensitivity to Class IIa bacteriocins like Carnothis compound. nih.govebi.ac.uk This regulatory mechanism provides bacteria with a means to modulate their susceptibility to bacteriocins without necessarily undergoing structural changes to the receptor proteins themselves.

Cell Envelope and Membrane Adaptations

The bacterial cell envelope and cytoplasmic membrane are the ultimate targets of Class IIa bacteriocins, which exert their effects by disrupting membrane integrity and function. Adaptations in these cellular structures can lead to resistance.

Alterations in the cell envelope, including changes in peptidoglycan structure or the presence of capsules or slime layers, can also affect the ability of bacteriocins to reach the cytoplasmic membrane. Furthermore, modifications to the membrane's fluidity or the presence of specific membrane proteins can influence the efficiency of bacteriocin pore formation or translocation across the membrane. These adaptations can collectively reduce the effective concentration of bacteriocin reaching its target site or interfere with its mechanism of action, contributing to acquired resistance to Carnothis compound and other Class IIa bacteriocins.

Enzymatic Inactivation by Peptidases

While less common for Class IIa bacteriocins compared to some other peptide antimicrobials, enzymatic degradation by bacterial peptidases can potentially contribute to resistance. If a bacterium produces peptidases capable of cleaving the bacteriocin into inactive fragments, this would reduce the effective concentration of the active compound and confer resistance. The search results did not provide specific examples of peptidases inactivating Carnothis compound, but enzymatic inactivation is a recognized mechanism of resistance to peptide antibiotics in general.

Compound Names and PubChem CIDs

Compound NamePubChem CIDNotes
Carnothis compound139583933Also referred to as this compound
Man-PTS componentsN/AProtein complex, no single CID

Data Table: Mechanisms of Acquired Resistance to Class IIa Bacteriocins

MechanismSub-mechanismDescriptionRelevance to Carnothis compound
Modifications of Docking Receptors/Target MoleculesAlterations in Man-PTS ComponentsMutations or modifications in genes encoding Man-PTS subunits affecting bacteriocin binding.High
Regulatory Gene Involvement (e.g., rpoN, mpt operon)Changes in regulatory genes controlling Man-PTS expression, leading to reduced receptor levels.High
Cell Envelope and Membrane AdaptationsChanges in Lipid Composition and Surface ChargeAlterations in membrane lipids or surface molecules reducing electrostatic attraction or hindering access.General for cationic peptides
Implications for Bacteriocin-Membrane InteractionsChanges affecting membrane fluidity, protein interactions, or pore formation.General for membrane-acting peptides
Enzymatic Inactivation by PeptidasesCleavage by Bacterial PeptidasesProduction of enzymes that degrade the bacteriocin into inactive fragments.Potential, less common

Efflux Mechanisms and Their Contribution to Resistance

Efflux mechanisms, which involve pumping compounds out of the cell, are a known mechanism of innate resistance in bacteria against various antimicrobials mdpi.comresearchgate.net. While multidrug efflux pumps contribute to resistance against a range of antibiotics and natural antimicrobials in various bacteria, including some bacteriocins microbiologyresearch.orgnih.govasm.org, the direct contribution of efflux mechanisms specifically to resistance against Carnothis compound or other Class IIa bacteriocins is not extensively detailed in the provided search results. Efflux activity inhibition is being explored as a general strategy to combat antimicrobial resistance nih.gov.

Immune Mimicry as a Resistance Strategy in Non-Producing Strains

Immune mimicry is a resistance strategy observed in non-bacteriocin-producing bacterial strains microbiologyresearch.orgnih.govmdpi.comoup.com. This mechanism involves these strains harboring "orphan immunity genes" that encode functional homologs of bacteriocin immunity systems nih.govmdpi.comoup.com. The expression of these genes can confer protection against cognate bacteriocins oup.com. This trait has been reported for Class II bacteriocins nih.govmdpi.com. The immunity protein for Carnothis compound (ImB2) has been characterized, and its expression within sensitive cells provides immunity to Carnothis compound asm.orgacs.orgnih.gov. This highlights the principle by which immune mimicry in non-producing strains could confer resistance through the presence and expression of similar immunity genes.

Cross-Resistance Phenomena Among Class IIa Bacteriocins

Cross-resistance, where resistance to one bacteriocin confers resistance to others, is a significant phenomenon among Class IIa bacteriocins. Complete cross-resistance has been observed among subclass IIa bacteriocins such as pediocin PA-1, leucocin A, and carnothis compound mdpi.com. This suggests shared mechanisms of action or target recognition among these peptides. Furthermore, studies have indicated potential cross-resistance between different bacteriocin classes; for instance, a strain resistant to the Class I bacteriocin nisin also showed increased resistance to pediocin and divergicin, which are Class IIa bacteriocins nih.gov. Strains that produce Class IIa bacteriocins can also exhibit varying degrees of resistance to non-cognate Class IIa bacteriocins, and this resistance may be correlated with the expression of their own immunity genes researchgate.net.

The specificity of immunity proteins is generally high for their cognate bacteriocins, but some cross-protection against other Class IIa bacteriocins can occur asm.org.

Research Strategies to Overcome and Monitor Resistance Development

Addressing the emergence of bacteriocin resistance is critical for their sustained use. Research strategies focus on both understanding the underlying mechanisms and developing methods to mitigate or circumvent resistance. It is considered vital to grasp the causes and mechanisms behind resistance development to enable the creation of effective preventive methods mdpi.comresearchgate.net. Monitoring bacterial populations for the development of resistance is also crucial for early detection and timely responses mdpi.com.

Strategies to overcome resistance include exploring combinations of different lactic acid bacteria (LAB) bacteriocins, which may help reduce the frequency of resistance development psu.edu. Understanding the role of the Man-PTS receptor and how variations in its sequence affect bacteriocin susceptibility is an active area of research unit.no. While not specifically detailed for Carnothis compound in the provided results, general strategies to combat antimicrobial resistance, such as inhibiting efflux activity (where applicable) and disrupting biofilms, are also being investigated and may hold relevance for bacteriocin resistance in a broader context nih.gov.

Ecological and Evolutionary Significance of Carnobacteriocin B2 Production

Role in Inter- and Intraspecific Microbial Competition

Bacteriocin (B1578144) production is a key mechanism for microbial competition, enabling producer strains to inhibit or kill competing bacteria in shared ecological niches. Carnobacteriocin B2 exhibits activity against a spectrum of Gram-positive bacteria, including closely related species within the Carnobacterium genus, as well as other genera like Listeria and Enterococcus. asm.orgresearchgate.net This antagonistic activity provides a competitive edge, allowing producer strains to secure resources and colonize environments more effectively. The ecological model of intraguild predation (IGP), where a bacteriocin-producing bacterium acts as both a competitor and a predator towards susceptible bacteria sharing similar resources, is relevant to understanding the role of bacteriocins in microbial interactions. researchgate.net Studies have shown that the minimum inhibitory concentrations (MICs) of carnobacteriocins, including B2, are often lower for strains within the Carnobacterium genus compared to those from Listeria and Enterococcus, indicating a strong role in intraspecific competition. researchgate.net

Influence on Microbial Population Dynamics and Community Structure

The production of carnothis compound can significantly influence the composition and dynamics of microbial populations within a given environment. By inhibiting susceptible strains, bacteriocin producers can reduce the abundance of competitors, potentially leading to shifts in community structure. This is particularly relevant in environments with limited resources, where competition is intense. The presence of bacteriocin-producing Carnobacterium strains can select for resistant populations or favor the growth of naturally resistant microorganisms. While some studies suggest that bacteriocin-mediated antagonistic activities might play a minimal ecological role in certain freshwater habitats for C. maltaromaticum, the potential for impact on community structure in other niches, such as food environments, is recognized. researchgate.net The autoinducible nature of carnothis compound production, where the bacteriocin itself can trigger its own biosynthesis in a dose-dependent manner, suggests a mechanism for regulating production based on population density, further influencing population dynamics. asm.org

Adaptive Advantages Conferred by Bacteriocin Production

Producing carnothis compound offers several adaptive advantages. The primary advantage is enhanced competitiveness, allowing producer strains to outcompete susceptible microorganisms for nutrients and space. This is particularly important in dynamic and competitive environments like the gut, fermented foods, or other microbial consortia. psu.eduresearchgate.net The ability to inhibit pathogens such as Listeria monocytogenes also provides a significant advantage, potentially protecting the producer's niche from invasion. nih.govscispace.com Furthermore, the co-production of immunity proteins, which specifically protect the producer cell from its own bacteriocin, is a crucial adaptive trait that prevents suicide and ensures the effectiveness of the competitive strategy. unit.noasm.org This self-protection mechanism is essential for the producer's survival in the presence of its own antimicrobial compound.

Horizontal Gene Transfer and Mobility of Bacteriocin Gene Clusters

The genetic determinants for bacteriocin production, including those for carnothis compound, are often located on mobile genetic elements such as plasmids or integrated within conjugative elements. researchgate.netresearchgate.netnih.govmdpi.com For instance, the carnothis compound locus is found on plasmid pCP40 in Carnobacterium piscicola LV17B. researchgate.netresearchgate.net This localization facilitates the horizontal transfer of bacteriocin gene clusters between bacteria, even across different genera in some cases. mdpi.com Horizontal gene transfer (HGT) plays a significant role in the dissemination of bacteriocin production capabilities within microbial populations, allowing non-producing strains to acquire this competitive advantage. This mobility contributes to the widespread distribution of bacteriocin genes and the dynamic nature of microbial communities. The gene cluster for carnothis compound includes genes for the precursor bacteriocin (cbnB2), immunity protein (cbiB2), and proteins involved in regulation and secretion, such as ABC transporters and accessory proteins. researchgate.netresearchgate.netmdpi.com

Advanced Research Methodologies and Engineering Approaches for Carnobacteriocin B2

Rational Design and Directed Mutagenesis for Modified Antimicrobial Specificity and Potency

Rational design and directed mutagenesis are powerful tools used to alter the amino acid sequence of bacteriocins like carnobacteriocin B2 to improve their antimicrobial specificity and potency. mdpi.comoup.com Small variations in the primary structure of these peptides can lead to significant changes in their activity and specificity. oup.com

Mutational Analysis of Key Structural Regions

Mutational analysis involves systematically altering specific amino acid residues or regions within the bacteriocin (B1578144) structure to understand their contribution to activity, specificity, and other properties. Carnothis compound, like other class IIa bacteriocins, has a conserved N-terminal region containing a YGNGV-C motif and a less conserved C-terminal region. mdpi.comoup.commicrobiologyresearch.org Studies on class IIa bacteriocins suggest that the N-terminal domain is involved in initial binding to the bacterial membrane, while the C-terminal domain is likely involved in recognizing specific receptors on target cells. asm.org

For carnothis compound, a single amino acid alteration can render the peptide inactive. oup.com For instance, substitution of Phe33 with serine eliminated the antibacterial activity of carnothis compound. asm.org An active variant of carnothis compound with an N2Y mutation (asparagine to tyrosine at position 2) has also been reported. researchgate.net

The three-dimensional structure of carnothis compound in trifluoroethanol (TFE) shows a well-defined central helical structure (residues 18-39) and a disordered N-terminus. nih.gov This contrasts with other class IIa bacteriocins like leucocin A, where the N-terminal structure is not disordered, despite sequence similarities in the first 24 residues. nih.gov Understanding these structural differences and the role of specific residues through mutational analysis is crucial for rational design.

Chimeric Bacteriocin Construction

Chimeric bacteriocin construction involves creating hybrid peptides by combining segments from different bacteriocins. This approach aims to generate novel bacteriocins with improved or altered properties, such as expanded target spectra or enhanced activity. asm.orgoup.comconicet.gov.ar

For class IIa bacteriocins, the relatively conserved N-terminal domain and the more variable C-terminal domain are often considered for creating chimeras. asm.org The C-terminal part has been suggested to be a main determinant of target cell specificity and a key membrane-recognition region. oup.com By combining the N-terminal region of one bacteriocin with the C-terminal region of another, researchers can explore the functional contributions of these domains and potentially create chimeras with desired characteristics. While the provided text mentions chimeric bacteriocin construction in the context of class IIa bacteriocins generally and examples like pediocin PA-1 and enterocin (B1671362) A, specific examples of chimeric constructs involving carnothis compound are not detailed in the search results. asm.orgconicet.gov.ar However, the principle of swapping domains to alter specificity and potency is applicable to carnothis compound.

Heterologous Expression Systems for Enhanced Production and Characterization

Heterologous expression systems involve producing bacteriocins in host organisms other than their natural producers. This approach is employed to overcome limitations in production yield, facilitate purification, and enable detailed characterization of bacteriocins. ucc.ieresearchgate.netnih.gov Escherichia coli is a popular host for heterologous protein expression, although the success of bacteriocin production can vary depending on the specific bacteriocin and expression system used. ucc.ieresearchgate.net

Overcoming Endogenous Regulatory Systems

In their native hosts, bacteriocin production is often tightly regulated by complex endogenous systems, including quorum sensing mechanisms. researchgate.netresearchgate.net These regulatory systems can limit the yield of bacteriocin production. Heterologous expression in a different host can bypass these endogenous regulatory networks, potentially leading to higher production levels. d-nb.info

For carnothis compound, its export in Carnobacterium piscicola LV17 is dependent on specific ABC secretion proteins. asm.orgnih.gov Fusion of the carnothis compound structural gene (without its natural leader peptide) behind the signal peptide of divergicin A in an expression vector allowed for the production and export of active carnothis compound in Carnobacterium divergens LV13, even in the absence of the specific ABC secretion genes. asm.orgnih.gov This demonstrates a strategy to overcome the dependence on the native secretion machinery.

Production in Food-Grade Lactic Acid Bacteria

Producing bacteriocins in food-grade lactic acid bacteria (LAB) is particularly attractive for applications in food biopreservation. asm.orgnih.govresearchgate.netscielo.br LAB are generally recognized as safe (GRAS) microorganisms and are widely used in food fermentations. core.ac.ukucc.ieresearchgate.net Expressing bacteriocins in food-grade LAB allows for their in situ production in food products, potentially enhancing their effectiveness and consumer acceptance. conicet.gov.ar

The successful expression and export of active carnothis compound in Carnobacterium divergens LV13, a food-grade LAB, using a signal peptide-dependent general secretory pathway has been demonstrated. asm.orgnih.gov This highlights the potential for using food-grade LAB as hosts for carnothis compound production for food applications. The development of food-grade multiple-bacteriocin expression vectors for use in LAB is also being explored, which could allow for the co-production of carnothis compound with other bacteriocins. asm.orgnih.gov

Bioinformatics and Computational Biology for Novel Bacteriocin Discovery and Classification

Bioinformatics and computational biology play a crucial role in the discovery, classification, and characterization of bacteriocins, including carnothis compound. mdpi.comresearchgate.netresearchgate.net Genome mining, the analysis of bacterial genomes for potential bacteriocin-encoding genes, is a key application of bioinformatics in this field. mdpi.comucc.ie

Computational tools and databases are used to identify putative bacteriocin genes based on sequence characteristics, leader peptides, and associated genes (e.g., immunity and transport genes). mdpi.comresearchgate.net This has led to the discovery of new bacteriocin variants, such as carnothis compound.2, found in Carnobacterium maltaromaticum F7, which has a tyrosine residue instead of asparagine at position 20. mdpi.com

Bioinformatics also aids in the classification of bacteriocins based on their structural and sequence similarities. mdpi.comresearchgate.net Carnothis compound is classified as a class IIa bacteriocin, characterized by the presence of a conserved YGNGV-C motif in its N-terminus. mdpi.comoup.comnih.gov Structural bioinformatics, including the analysis of three-dimensional structures determined by techniques like NMR, helps in understanding the relationship between bacteriocin structure and function. mdpi.comnih.govresearchgate.netnih.gov

Furthermore, bioinformatics tools can be used to predict the properties of bacteriocins, analyze their evolutionary relationships, and design strategies for protein engineering and modification. mdpi.comresearchgate.net Databases of antimicrobial peptides, such as CAMP and BioPEP, provide valuable resources for researchers studying bacteriocins like carnothis compound. oup.comresearchgate.net

Predictive Algorithms for Antimicrobial Activity

Predictive algorithms play a crucial role in the in silico identification and preliminary characterization of potential antimicrobial peptides, including bacteriocins like Carnothis compound. These algorithms analyze various features of peptide sequences to predict their likelihood of possessing antimicrobial activity. Machine learning algorithms, for instance, can discern complex patterns in physicochemical properties, sequence profiles, and predicted secondary structures that are indicative of antimicrobial function nih.govresearchgate.netfrontiersin.org. Tools such as AntiBP2 and CAMPR4 are examples of software used to screen sequences for antibacterial potential based on learned patterns mdpi.com.

A high-dimensional bioinformatic algorithm called BACIIα has been developed to identify and classify class II bacteriocins with high fidelity. This algorithm integrates consensus signature sequences, physicochemical properties, and genomic pattern elements nih.govresearchgate.net. While BACIIα is designed to identify a broad range of class II bacteriocins, the principles and methodologies employed can be applied to search for novel sequences with characteristics similar to Carnothis compound or to predict the potential activity of engineered variants based on their sequence modifications. These computational methods offer a rapid and efficient initial screening step, reducing the need for extensive experimental work in the early stages of discovery or engineering nih.govfrontiersin.org.

Genome Mining for Uncharacterized this compound Homologs

Genome mining is a powerful computational approach used to identify biosynthetic gene clusters (BGCs) encoding secondary metabolites, including bacteriocins, directly from bacterial genomes mdpi.comnih.govmdpi.com. This technique allows for the in silico prediction of novel natural products without the need for traditional cultivation and purification methods mdpi.com. For bacteriocins, genome mining tools search for genes encoding precursor peptides (often containing a double-glycine leader peptide) and associated genes involved in transport, processing, and immunity nih.govmicrobiologyresearch.org.

Studies utilizing genome mining on Carnobacterium maltaromaticum strains, the producer organism of Carnothis compound, have successfully identified known bacteriocin BGCs, including those for Carnothis compound, and have also revealed novel bacteriocin sequences or variants nih.govnih.govresearchgate.net. For example, genome mining of 29 strains of C. maltaromaticum revealed the presence of 12 bacteriocin BGCs, including seven belonging to class IIa, which includes Carnothis compound nih.govresearchgate.net. This approach has led to the identification of variants like carnothis compound.2 nih.govresearchgate.net. Tools like AntiSMASH and BAGEL are commonly used in these genome mining efforts to predict and classify bacteriocin gene clusters based on sequence similarity, conserved motifs, and associated genes mdpi.comnih.gov. Genome mining thus serves as a critical method for expanding the known repertoire of Carnothis compound-like peptides and understanding their genetic context microbiologyresearch.org.

Advanced Characterization Techniques for Functional Analysis

Understanding the structure and dynamics of Carnothis compound is crucial for elucidating its mechanism of action and for rational design efforts. Advanced biophysical techniques provide detailed insights into its conformation and interactions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of peptides and proteins in solution. CD analysis of Carnothis compound and other class IIa bacteriocins has provided valuable information about their conformational behavior in different environments capes.gov.brfigshare.comnih.govacs.orgacs.orgnih.govasm.orgoup.comiastate.edusemanticscholar.orgnih.gov.

Studies have shown that Carnothis compound is largely unstructured, existing primarily as a random coil, in aqueous solutions acs.orgoup.comiastate.edu. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or detergent micelles and liposomes, Carnothis compound adopts a more defined structure, particularly an alpha-helical conformation in its C-terminal region capes.gov.brfigshare.comnih.govacs.orgacs.orgnih.goviastate.edu. This suggests that the peptide undergoes a conformational change upon interacting with the bacterial membrane, which is essential for its activity. CD spectroscopy can also be used to study the effect of temperature on the secondary structure of Carnothis compound, providing insights into its thermal stability and how structural changes might correlate with a loss of antimicrobial activity at elevated temperatures capes.gov.brfigshare.comnih.govacs.org.

Research Findings from CD Spectroscopy:

BacteriocinEnvironmentObserved Secondary StructureReference
Carnothis compoundWaterLargely unstructured (random coil) acs.orgoup.comiastate.edu
Carnothis compoundTFE, Micelles, Liposomes (membrane-mimicking)Induced helical structure (C-terminal) capes.gov.brfigshare.comnih.govacs.orgacs.orgnih.goviastate.edu
Leucocin AWaterUnordered conformation iastate.edu
Leucocin ATFE, DPC micellesAlpha-helices iastate.edu
Pediocin AcHAqueous buffer>50% unordered sequence iastate.edu
Pediocin AcHVesicles from susceptible cellsInduced helical content iastate.edu

Q & A

Q. What statistical frameworks analyze this compound production datasets with multiple variables?

  • Methodological Answer : Multivariate ANOVA and polynomial regression models (e.g., SAS, Design-Expert 7.1.3) quantify interactions between factors like pH, temperature, and nutrient concentrations. Use 4x4 factorial designs with three replicates to ensure robustness .

Q. How do synergistic effects between this compound and other antimicrobials enhance pathogen inhibition?

  • Methodological Answer : Test this compound in combination with other bacteriocins (e.g., "cocktails") using checkerboard assays. Measure fractional inhibitory concentration (FIC) indices to classify interactions (additive, synergistic). For example, consortia B1/B2 from yogurt probiotics show enhanced activity against S. aureus when combined .

Data Presentation and Validation Guidelines

  • Tables : Include CCD experimental runs with observed vs. predicted bacteriocin activity (AU/mL) and growth (log CFU/mL) to validate model accuracy .
  • Figures : Use SDS-PAGE gels to confirm purity and HPLC chromatograms (e.g., peaks at 3.2–4.5 minutes) to illustrate fractionation .
  • Validation : Replicate optimized conditions in bioreactors (e.g., 50 L fermentors) and compare with small-scale models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.